molecular formula C20H17ClN2O2 B2752234 1-(2-chlorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide CAS No. 946247-62-7

1-(2-chlorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2752234
CAS RN: 946247-62-7
M. Wt: 352.82
InChI Key: UDYADRSOWCMLNH-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-2-oxo-N-(m-tolyl)-1,2-dihydropyridine-3-carboxamide, also known as Cbz-DHP, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of dihydropyridine derivatives and has been found to possess a range of interesting pharmacological properties.

Scientific Research Applications

Spectroscopic Investigation and Modeling Coenzymes

Research has demonstrated the significance of dihydropyridine derivatives in modeling the structural and spectroscopic properties of natural coenzymes. These studies offer insights into the electronic and structural conformation of such compounds, which are crucial for understanding their biological roles and potential therapeutic applications (Fischer, Fleckenstein, & Hönes, 1988).

Synthesis of Novel Heterocyclic Compounds

Another area of application involves the synthesis of novel pyridine and pyrimidine derivatives, showcasing the versatility of dihydropyridine carboxamides in constructing complex heterocyclic frameworks with potential pharmacological activities (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antitubercular Activity

Dihydropyridine derivatives have been identified to exhibit significant anti-tubercular activity. This discovery opens new avenues for developing effective treatments against tuberculosis, highlighting the compound's potential in medical research and therapy development (Iman et al., 2015).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(3-methylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2/c1-14-6-4-8-16(12-14)22-19(24)17-9-5-11-23(20(17)25)13-15-7-2-3-10-18(15)21/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYADRSOWCMLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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